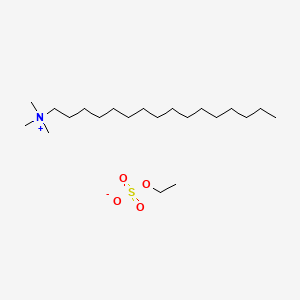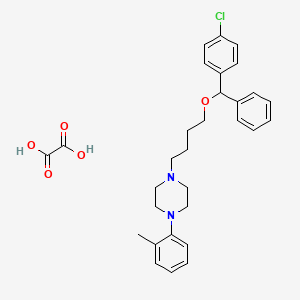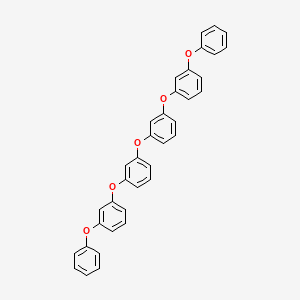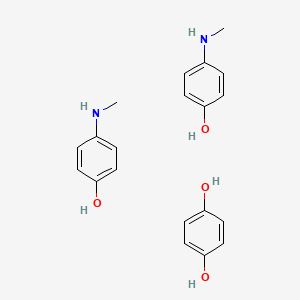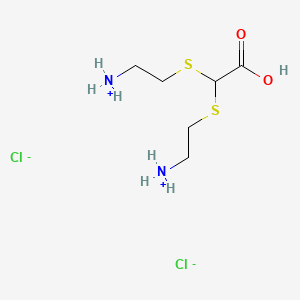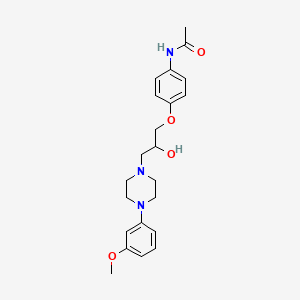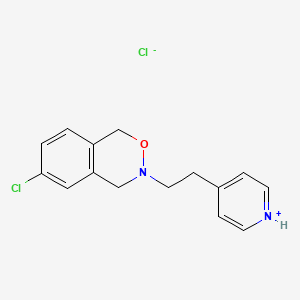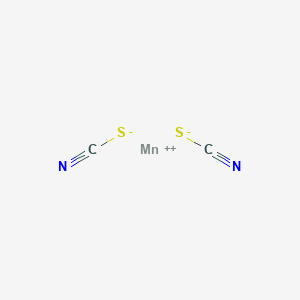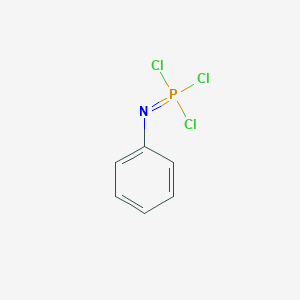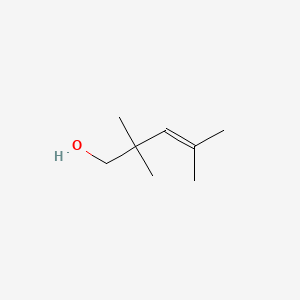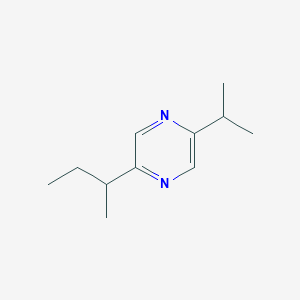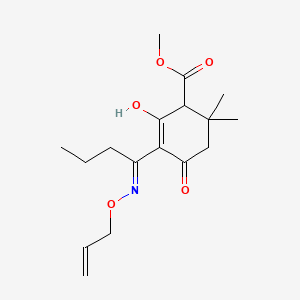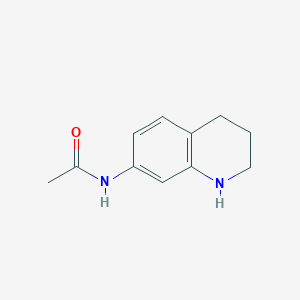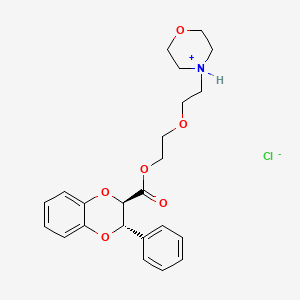
1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)- is a complex organic compound that features a benzodioxane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)- typically involves multiple steps. One common method starts with the lithiation of 1,4-benzodioxan-2-carboxylic acid at the C(3) position, followed by a reaction with an electrophile such as ethyl chloroformate . The reaction conditions often require low temperatures, such as -78°C, to ensure the stability of intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,4-Benzodioxan-2-carboxylic acid, 3-phenyl-, 2-(2-morpholinoethoxy)ethyl ester, hydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the benzodioxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmos
属性
CAS 编号 |
100447-56-1 |
|---|---|
分子式 |
C23H28ClNO6 |
分子量 |
449.9 g/mol |
IUPAC 名称 |
2-(2-morpholin-4-ium-4-ylethoxy)ethyl (2S,3R)-2-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate;chloride |
InChI |
InChI=1S/C23H27NO6.ClH/c25-23(28-17-16-27-15-12-24-10-13-26-14-11-24)22-21(18-6-2-1-3-7-18)29-19-8-4-5-9-20(19)30-22;/h1-9,21-22H,10-17H2;1H/t21-,22+;/m0./s1 |
InChI 键 |
OUCUJUQTYSJDGQ-UMIAIAFLSA-N |
手性 SMILES |
C1COCC[NH+]1CCOCCOC(=O)[C@H]2[C@@H](OC3=CC=CC=C3O2)C4=CC=CC=C4.[Cl-] |
规范 SMILES |
C1COCC[NH+]1CCOCCOC(=O)C2C(OC3=CC=CC=C3O2)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
